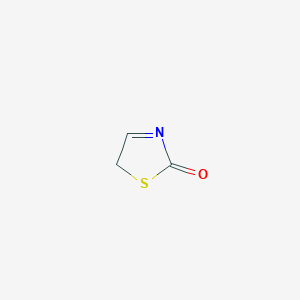

2(5H)-Thiazolone

Description

Structure

3D Structure

Properties

CAS No. |

82358-08-5 |

|---|---|

Molecular Formula |

C3H3NOS |

Molecular Weight |

101.13 g/mol |

IUPAC Name |

5H-1,3-thiazol-2-one |

InChI |

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1H,2H2 |

InChI Key |

SCCXADHXVLCUPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC(=O)S1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 5h Thiazolone and Its Derivatives

Modern and Sustainable Synthetic Approaches

Principles of Green Chemistry in 2(5H)-Thiazolone Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing waste, using safer solvents and auxiliaries, and designing energy-efficient syntheses. semanticscholar.orgsigmaaldrich.com In the context of this compound synthesis, these principles are increasingly being applied to develop sustainable and eco-friendly methodologies. semanticscholar.orgtandfonline.commdpi.comresearchgate.netresearcher.life

One notable approach involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields, often under solvent-free or aqueous conditions. For instance, the synthesis of 5-arylidine-2-(methylthio)-thiazolone derivatives has been achieved using alum [KAl(SO₄)₂·12H₂O] as a catalyst in water under microwave irradiation. This method highlights the generation of C-S and C-C bonds, condensation, and S-methylation in an environmentally benign manner. eurjchem.com Similarly, microwave-assisted, solvent- and catalyst-free protocols have been reported for the synthesis of substituted imidazo[2,1-b]thiazole-2-carbohydrazide derivatives, demonstrating excellent yields and purity under mild conditions. eurjchem.comeurjchem.com

Another green chemistry strategy is the utilization of biodegradable and efficient catalysts. Thiamine hydrochloride (Vitamin B1) has emerged as an eco-friendly organocatalyst for synthesizing hydrazono-thiazolones, which are versatile core units with various therapeutic activities. tandfonline.comtandfonline.com Furthermore, novel hybrid barium oxide-chitosan nanocomposites have been developed as effective heterogeneous recyclable catalysts for the synthesis of 2-hydrazonothiazol-4(5H)-ones, offering benefits such as quick reaction conditions, improved yields, and reusability. researchgate.net

The Knoevenagel reaction, a common method for synthesizing thiazolone analogues, has also been adapted to green chemistry principles by avoiding typical toxic catalysts and solvents, leading to shorter reaction times and high yields. researchgate.net

Asymmetric Synthesis and Chiral this compound Derivatives

Asymmetric synthesis is crucial for producing chiral compounds with specific stereoisomeric forms, which is often vital for their biological activity. researchgate.net Chiral this compound derivatives are gaining attention due to their potential in drug discovery. acs.org

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in preference to the other. Organocatalysis has proven to be an effective method for achieving this goal in the synthesis of chiral this compound derivatives. researchgate.netacs.orgnih.gov

For example, an easily prepared cinchona alkaloid derivative has been successfully employed as an organocatalyst in a direct, enantioselective aza-Mannich addition. This strategy allowed for the establishment of a quaternary carbon stereocenter, yielding modified chiral 2-(ethylthio)-thiazolone derivatives with excellent enantio- and diastereoselectivities. acs.orgnih.gov These derivatives have shown promising anticancer activities. acs.org

Another approach involves the conjugate addition to nitro olefins of 5H-thiazol-4-ones, utilizing ureidopeptide-based Brønsted base catalysts to achieve efficient organocatalytic routes to tertiary thiols. The success of this transformation is attributed to the specific reaction model, with quinolyl thiazolone substrates demonstrating superior stereoselectivity compared to naphthyl-based thiazolones. researchgate.net

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. In the context of this compound derivatives, strategies often involve controlling the stereochemistry at multiple chiral centers. The aforementioned asymmetric aza-Mannich addition catalyzed by cinchona alkaloid derivatives also exhibits excellent diastereoselectivity in the formation of chiral 2-(ethylthio)-thiazolone derivatives. acs.orgnih.gov

Synthesis of Hybrid and Fused Ring Systems Containing the this compound Moiety

The creation of hybrid and fused ring systems incorporating the this compound moiety is a significant area of research, often leading to compounds with enhanced or novel biological activities. uobaghdad.edu.iqresearchgate.netucl.ac.uk These structures combine the thiazolone core with other pharmacologically relevant heterocyclic systems.

Hybrid molecules containing both thiazolone and oxadiazole moieties are of interest due to the varied pharmacological prominence of these heterocyclic scaffolds. rsc.org An efficient and ecofriendly route has been developed for the synthesis of 2-aryl-5-(2'-(4-nitrophenylamino)thiazol-4'-yl)-1,3,4-oxadiazoles through the oxidative cyclization of 2-(4-nitrophenylamino)-N'-(substituted benzylidene)thiazole-4-carbohydrazides using (diacetoxyiodo)benzene (B116549) at ambient temperature. This methodology is notable for its mild reaction conditions, benign nonmetallic oxidant, and short reaction times. niscpr.res.in

Another example involves the synthesis of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives, which demonstrated α-amylase and α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents. researchgate.net Furthermore, novel 1,3,4-thiadiazole-thiazolone hybrids have been designed and synthesized, showing potential as inhibitors of the human mitotic kinesin Eg5. ucl.ac.uk

Hybrid compounds incorporating both thiazolone and benzenesulphonamide moieties have been synthesized and investigated for their biological activities, particularly as carbonic anhydrase inhibitors. rsc.orgtandfonline.comresearchgate.net

A series of 4-thiazolone-based benzenesulfonamides has been synthesized and characterized, demonstrating anti-proliferative activity against breast cancer cell lines. These compounds also exhibited selective carbonic anhydrase IX (CA IX) inhibitory effects, providing insight into their dual anticancer and antimicrobial activities. rsc.org Recent research has also focused on novel aryl-substituted thiazolone-benzenesulphonamide derivatives as effective and selective inhibitors of human carbonic anhydrase II (hCA II), with some compounds showing potent inhibitory activity against brain-associated cytosolic isoform hCA VII. tandfonline.com Tail-approach based design has also led to the synthesis of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide (B165840) derivatives, which exhibit enhanced cytotoxicity and suggested carbonic anhydrase IX inhibition mechanisms. researchgate.net

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for elucidating the connectivity and environment of atoms within the 2(5H)-Thiazolone scaffold.

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their chemical environments, and their coupling relationships. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm. chemistrysteps.com

Table 1: Representative ¹H NMR Chemical Shifts for Thiazolone Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Vinyl Proton | 7.85 vulcanchem.com | Singlet (s) | - | Characteristic of exocyclic C=C bond vulcanchem.com |

| Methylene (B1212753) (CH₂) | 2.60–2.62 semanticscholar.org | Doublet (d) | - | In some derivatives semanticscholar.org |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom typically gives its own signal. bhu.ac.in The chemical shift range for ¹³C NMR is much broader than for ¹H NMR, typically from 0 to 220 ppm. bhu.ac.inoregonstate.edu

For thiazolone rings, characteristic ¹³C NMR signals are expected for the carbonyl carbon (C=O), the imine carbon (C=N), and the carbons within the ring. For instance, in some thiazolone derivatives, carbonyl carbons (C=O) have been observed around 170-178 ppm, and imine carbons (C=N) around 150-160 ppm. semanticscholar.orgrsc.orgrsc.org Carbons directly bonded to sulfur or nitrogen will also show distinct chemical shifts. bhu.ac.inlibretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts for Thiazolone Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 170-178 semanticscholar.orgrsc.orgrsc.org | Characteristic of the carbonyl group |

| Imine (C=N) | 150-160 semanticscholar.orgrsc.orgrsc.org | Characteristic of the imine group |

| Ring Carbons | 30-140 (variable) semanticscholar.orgrsc.org | Depending on substitution and hybridization |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which can aid in structural identification. libretexts.orgchemguide.co.uk Electron impact ionization (EI-MS) and electrospray ionization (ESI-MS) are common techniques. acs.orgresearchgate.net The molecular ion peak ([M]+ or [M+H]+) corresponds to the molecular weight of the compound. chemguide.co.uk Fragmentation patterns arise from the breaking of bonds in the molecular ion, yielding smaller, charged fragments that are detected. chemguide.co.uk

For this compound (C₃H₃NOS), the molecular ion peak would be expected at m/z 101.13. nih.gov Studies on related thiazolone compounds show characteristic fragmentation patterns influenced by the ring structure and substituents. arkat-usa.org For example, loss of small neutral molecules or specific groups can lead to diagnostic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, allowing for the determination of the exact molecular formula of a compound. acs.org This precision is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions.

For thiazolone derivatives, HRMS (ESI+) data is frequently reported, confirming the calculated molecular formula based on the observed mass-to-charge ratio ([M+H]+). rsc.orgacs.orgresearchgate.net For example, for a compound with molecular formula C₁₉H₁₈FN₂O, HRMS (ESI+) calculated [M+H]+ as 309.1403, with an observed value of 309.1405, confirming the elemental composition. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). vscht.czpressbooks.pub Different types of bonds and functional groups absorb IR radiation at characteristic frequencies. vscht.cz

For this compound, key absorption bands are expected:

Carbonyl (C=O) stretch: Thiazolones, being cyclic amides/thioamides, typically show a strong carbonyl absorption band. For related thiazolone structures, C=O stretches have been observed in the range of 1680-1708 cm⁻¹. semanticscholar.orgrsc.orgcsic.esvulcanchem.com

C=N stretch: The imine (C=N) stretch is also characteristic, often appearing around 1500-1591 cm⁻¹. semanticscholar.orgpressbooks.pub

C-S stretch: The C-S bond in the thiazolone ring can show absorptions, typically in the 1000-1033 cm⁻¹ range. semanticscholar.org

C=C stretch: If an exocyclic C=C bond is present, it would typically show a moderate band in the 1640-1680 cm⁻¹ region. vscht.czpressbooks.pub

Table 3: Representative IR Absorption Bands for Thiazolone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Notes |

| C=O (Carbonyl) | 1680-1708 semanticscholar.orgrsc.orgcsic.esvulcanchem.com | Strong absorption |

| C=N (Imine) | 1500-1591 semanticscholar.orgpressbooks.pub | Variable intensity |

| C-S (Thiazolone ring) | 1000-1033 semanticscholar.org | - |

| C=C (Exocyclic) | 1640-1680 vscht.czpressbooks.pub | Present if applicable |

X-ray Crystallography for Solid-State Structure Determination

While direct X-ray crystallographic data for the parent this compound was not explicitly found in the search results, X-ray crystallography has been widely used to confirm the structures of various substituted thiazolone derivatives. vulcanchem.comrsc.orgresearchgate.netnih.govugr.es For example, it has been used to confirm the Z-configuration of exocyclic double bonds in 4(5H)-thiazolone derivatives and to elucidate the planar nature of the thiazole (B1198619) ring in certain derivatives. vulcanchem.comresearchgate.net This technique is particularly valuable for resolving stereochemical ambiguities and confirming the solid-state conformation of complex thiazolone-based molecules. vulcanchem.comresearchgate.netnih.gov

Elemental Analysis

Elemental analysis, specifically combustion analysis for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), is a fundamental analytical technique employed to confirm the empirical formula and purity of synthesized chemical compounds, including this compound. This method provides quantitative data on the elemental composition of a substance, which is then compared against theoretical values calculated from its proposed molecular formula. derpharmachemica.comrsc.orgmontana.edu

For this compound, with the molecular formula C₃H₃NOS, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent elements. These theoretical percentages serve as a benchmark against which experimental results are evaluated to validate the compound's identity and purity. derpharmachemica.com

Research findings consistently indicate that elemental analysis results for well-characterized organic compounds, including various thiazolone derivatives, typically fall within a narrow margin of error, often reported as ±0.3% to ±0.4% of the calculated theoretical values. derpharmachemica.commontana.edu This high degree of accuracy makes elemental analysis a crucial step in the structural elucidation process, complementing spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry. derpharmachemica.comarkat-usa.orgarkat-usa.org

Modern elemental analyzers, such as the CHNS Elementar Vario EL III, Eurovector EA3000 CHNSO analyzer, or Perkin Elmer 2400 CHNSO instrument, are commonly used for these determinations. These instruments utilize flash combustion to convert the sample into gaseous products, which are then separated and quantified by gas chromatography with thermal conductivity detection. derpharmachemica.comrsc.org

The theoretical elemental composition of this compound (C₃H₃NOS) is presented in the table below:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 35.63 |

| Hydrogen (H) | 2.99 |

| Nitrogen (N) | 13.85 |

| Oxygen (O) | 15.82 |

| Sulfur (S) | 31.70 |

Note: While specific experimental elemental analysis data for the parent this compound (C₃H₃NOS) was not found in the consulted literature, the theoretical values are provided here. In practice, experimental elemental analysis would be performed to confirm these values, with results expected to be in close agreement, typically within the aforementioned ±0.3% to ±0.4% deviation. derpharmachemica.commontana.edu

Reactivity and Reaction Mechanisms of 2 5h Thiazolone Derivatives

Ring-Opening Reactions and Pathways

Derivatives of 2(5H)-thiazolone can undergo ring-opening reactions under different conditions, providing access to functionalized acyclic and alternative heterocyclic systems. A common pathway involves the treatment of 4-aryliden-5(4H)-thiazolones with a base in an alcoholic solvent, such as sodium ethoxide in ethanol. acs.orgacs.orgnih.govnih.gov This process initiates a ring-opening of the thiazolone heterocycle through methanolysis. acs.orgacs.orgnih.govnih.gov The proposed mechanism suggests a nucleophilic attack of the alkoxide at the carbonyl carbon, leading to the formation of an ester and a thioamidate fragment. acs.orgnih.gov This is often followed by an intramolecular S-attack at the exocyclic C(H)=C bond and subsequent cyclization, which results in the formation of dihydrothiazoles. acs.orgacs.orgnih.govnih.gov

Interestingly, the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can also facilitate ring-opening reactions, even in the absence of a base. acs.orgnih.govcsic.es When 4-aryliden-5(4H)-thiazolones are treated with BF₃·OEt₂ in methanol (B129727) at reflux, dihydrothiazoles are formed in moderate to good yields. acs.orgcsic.es The Lewis acid is thought to increase the electrophilic character of both the carbonyl carbon and the vinyl carbon, thereby promoting the reaction. nih.govcsic.es

Furthermore, the cycloadducts resulting from reactions of 4-arylidene-2-phenyl-5(4H)-thiazolones can also undergo ring-opening. For instance, spiro-isoxazolines and spiro-pyrazolines, formed via cycloaddition reactions, can be treated with nucleophiles to open the thiazolone ring, yielding isoxazole (B147169) and pyrazole (B372694) derivatives. researchgate.netresearchgate.net

Cycloaddition Reactions

Cycloaddition reactions involving this compound derivatives represent a powerful strategy for the synthesis of diverse heterocyclic and carbocyclic structures. These reactions leverage the reactive double bonds within the thiazolone system to construct new rings with high selectivity.

[2+2]-Photocycloaddition Reactions

The exocyclic C=C bond of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones is amenable to [2+2]-photocycloaddition reactions upon irradiation with blue light (456-465 nm). acs.orgacs.orgnih.govnih.govcsic.es This reaction typically proceeds with high stereoselectivity, favoring the formation of the ε-isomer, which results from a head-to-tail 1,3-syn coupling, to yield di-spirocyclobutanes. acs.orgacs.orgnih.govnih.govcsic.es The reaction can be carried out in various solvents, such as dichloromethane (B109758) and methanol, with reaction times ranging from 24 to 72 hours depending on the light source. acs.orgnih.gov The presence of a Lewis acid, specifically BF₃·OEt₂, during the photoreaction in methanol leads to the formation of mono-spirocyclobutanes with complete stereoselectivity, also affording the ε-isomer. acs.orgacs.orgnih.govnih.govcsic.es In this case, a ring-opening of one of the thiazolone rings occurs via methanolysis, resulting in ester and thioamide functionalities. acs.orgacs.orgnih.govnih.gov

1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides, Nitrile Imines)

4-Arylidene-2-phenyl-5(4H)-thiazolones serve as effective dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides and nitrile imines. researchgate.netresearchgate.net These reactions are highly regioselective, with the 1,3-dipole adding across the exocyclic C=C bond of the thiazolone to exclusively form one of the two possible regioisomers. researchgate.netresearchgate.net The reaction with nitrile oxides yields spiro-isoxazolines, while nitrile imines produce spiro-pyrazolines. researchgate.netresearchgate.net These cycloadditions provide a direct route to spiro-heterocyclic systems containing the thiazolone moiety.

[3+2] Cycloaddition Reactions

The versatility of this compound derivatives extends to [3+2] cycloaddition reactions. For example, the reaction of thioisatin with thiazolidine-2-carboxylic acid generates an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with various dipolarophiles to create novel azabicycloadducts. nih.gov Similarly, the exocyclic double bond of 2-arylmethylidenethiazolopyrimidines can participate in [3+2] cycloadditions with azomethinylides, leading to the formation of dispyroheterocycles containing a new pyrrolidine (B122466) ring. mdpi.com Palladium-catalyzed [3+2] cyclization of 5-alkenyl thiazolones with vinylethylene carbonates has also been reported, showcasing a chemo- and diastereoselective approach where the aza-thioester moiety reacts with a zwitterionic π-allylpalladium species. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound derivatives is characterized by the presence of both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations. The carbonyl group at the C-5 position is a key electrophilic site, susceptible to attack by nucleophiles. This reactivity is fundamental to the ring-opening reactions discussed earlier, where alkoxides attack the carbonyl carbon. acs.orgnih.gov The electrophilicity of this position can be enhanced by the presence of a Lewis acid. nih.govcsic.es The exocyclic double bond in 4-aryliden-5(4H)-thiazolones also exhibits electrophilic character, particularly at the β-carbon, making it a target for nucleophilic attack.

Conversely, the thiazolone ring can also exhibit nucleophilic properties. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. This is exemplified in the base-catalyzed ring-opening and subsequent recyclization to form dihydrothiazoles, where an intramolecular S-attack on the exocyclic double bond is a key step. acs.orgnih.gov The enolate formed upon deprotonation at the C-4 position can also act as a nucleophile in various reactions.

Influence of Catalysts and Reagents on Reaction Outcomes

Catalysts and reagents play a crucial role in directing the reactivity of this compound derivatives, often influencing reaction rates, selectivity, and even the nature of the products formed.

Lewis Acids: As previously mentioned, the Lewis acid BF₃·OEt₂ has a significant impact on both photochemical and thermal reactions of 4-aryliden-5(4H)-thiazolones. In [2+2]-photocycloadditions, it promotes the formation of mono-spirocyclobutanes with concomitant ring-opening, in contrast to the di-spirocyclobutanes formed in its absence. acs.orgacs.orgnih.govnih.govcsic.es In thermal reactions, it enables the ring-opening and recyclization to dihydrothiazoles in the absence of a base by enhancing the electrophilicity of the thiazolone system. acs.orgnih.govcsic.es

Bases: Basic reagents like sodium alkoxides are instrumental in initiating ring-opening reactions of 4-aryliden-5(4H)-thiazolones through nucleophilic attack at the carbonyl carbon. acs.orgacs.orgnih.govnih.gov The choice of base and solvent can influence the reaction pathway and the final products.

Organocatalysts: In asymmetric synthesis, chiral organocatalysts have been employed to control the stereochemical outcome of reactions involving thiazolone derivatives. For instance, hydroquinine-derived squaramide has been used as a catalyst in the asymmetric formal [2+1] cycloaddition of 3-chlorooxindoles with 5-alkenyl thiazolones. researchgate.net Bifunctional catalysts, which can activate both the nucleophile and the electrophile, have been proposed to operate in Michael additions, where a hydrogen-bonding interaction between the catalyst and the thiazolone enolate controls the stereoselectivity. beilstein-journals.org

Transition Metals: Palladium catalysts have been utilized in [3+2] cycloaddition reactions of 5-alkenyl thiazolones, demonstrating high chemo- and diastereoselectivity. researchgate.net The palladium catalyst facilitates the formation of a zwitterionic π-allylpalladium intermediate, which then reacts selectively with the thiazolone substrate.

The following table summarizes the influence of various catalysts and reagents on the reactions of this compound derivatives:

Table 1: Influence of Catalysts and Reagents on this compound Reactions| Catalyst/Reagent | Reaction Type | Role and Effect | Product(s) |

|---|---|---|---|

| Blue Light (456-465 nm) | [2+2]-Photocycloaddition | Promotes cycloaddition of the exocyclic C=C bond. | Di-spirocyclobutanes |

| BF₃·OEt₂ | [2+2]-Photocycloaddition | Acts as a Lewis acid, leading to full stereoselectivity and ring-opening of one thiazolone ring. | Mono-spirocyclobutanes |

| BF₃·OEt₂ | Ring-Opening | Increases the electrophilic character of the carbonyl and vinyl carbons, facilitating reaction in the absence of a base. | Dihydrothiazoles |

| NaOR/ROH | Ring-Opening | Acts as a base, initiating nucleophilic attack at the carbonyl carbon. | Dihydrothiazoles |

| Nitrile Oxides | 1,3-Dipolar Cycloaddition | Act as 1,3-dipoles, reacting regioselectively with the exocyclic C=C bond. | Spiro-isoxazolines |

| Nitrile Imines | 1,3-Dipolar Cycloaddition | Act as 1,3-dipoles, reacting regioselectively with the exocyclic C=C bond. | Spiro-pyrazolines |

| Palladium Catalyst | [3+2] Cycloaddition | Facilitates chemo- and diastereoselective cyclization. | Spiro-thiazolone-pyrrolidines |

| Chiral Squaramide | Asymmetric [2+1] Cycloaddition | Acts as an organocatalyst to induce enantioselectivity. | Chiral spirocyclic compounds |

Rearrangement Reactions (e.g., Dimroth-type N/S-interchange)

A notable rearrangement involving thiazolone-related structures is the Dimroth-type N/S-interchange. This reaction involves the translocation of endocyclic and exocyclic heteroatoms. While not a direct rearrangement of the parent this compound, a well-documented example is the acid-induced Dimroth-type N/S-interchange of N-aminothioglycolurils, which are fused imidazolidinone-thiourea systems, to yield 2-hydrazonoimidazo[4,5-d]thiazolones. nih.govscispace.comrsc.org

The proposed mechanism for this transformation is initiated by the protonation of an exocyclic nitrogen atom, followed by the opening of the imidazolidinethione ring. Subsequent recyclization occurs through the nucleophilic attack of the sulfur atom onto an electrophilic carbon, resulting in the formation of the more thermodynamically stable thiazolone ring. nih.govscispace.com This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, often in a mixture with an alcohol like methanol at room temperature. scispace.com

The efficiency of the rearrangement can be influenced by the substituents on the starting material. For instance, the reaction proceeds with various substituted (arylmethylidene)amino]thioglycolurils, including those with both electron-donating and electron-withdrawing groups on the aryl moiety. scispace.com

A plausible mechanism for this Dimroth-type N/S-interchange is depicted below:

Scheme 1: Plausible Mechanism of Dimroth-type N/S-Interchange in a Fused Thiazolone Precursor System

Source: Adapted from research on N/S-interchange in N-aminothioglycolurils. nih.govscispace.com

This type of rearrangement highlights the inherent flexibility of the thiazole (B1198619) core and related systems, allowing for the generation of diverse heterocyclic structures through skeletal reorganization.

Other Specific Reaction Types (e.g., Michael Additions, Mannich Reactions, Annulation Reactions)

Beyond rearrangements, the this compound nucleus and its derivatives are valuable substrates in several other key carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Additions

In Michael or conjugate additions, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comchemistrysteps.com The acidic methylene (B1212753) group at the C-5 position of 2(5H)-thiazolones allows them to act as effective Michael donors upon deprotonation. The resulting enolate can then attack a variety of Michael acceptors. libretexts.org

These reactions are often catalyzed by a base and provide a route to 5-substituted thiazolone derivatives. The choice of base and reaction conditions can influence the yield and stereoselectivity of the reaction.

| Michael Donor (Thiazolone Derivative) | Michael Acceptor | Product Type | Typical Conditions |

|---|---|---|---|

| 2-Thio-1H-imidazol-4(5H)-one | Nitroalkenes | 5-(1-Aryl-2-nitroethyl)-2-thio-1H-imidazol-4(5H)-one | Catalyst (e.g., Rawal catalyst C1), CH₂Cl₂, 50 °C |

| Thiazolidine-2,4-dione | Chalcones | 5-(1,3-Diaryl-3-oxopropyl)thiazolidine-2,4-dione | Base (e.g., piperidine), ethanol, reflux |

| Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate | Secondary Amines (e.g., morpholine, piperidine) | Ethyl 4-(trifluoromethyl)-2-(2-aminoethyl)thiazole-5-carboxylate | 1.2 equiv. of amine, solvent removal, acid/base extraction |

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active acidic proton-containing compound, formaldehyde, and a primary or secondary amine. organic-chemistry.orglibretexts.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic enol form of the active hydrogen compound. libretexts.org this compound derivatives with an available proton at the C-5 position can participate in Mannich reactions to yield 5-aminomethyl derivatives. asianpubs.orgresearchgate.net

These reactions are valuable for introducing an aminomethyl group, which can serve as a handle for further synthetic transformations or as a key pharmacophore in biologically active molecules.

| Substrate | Amine | Formaldehyde Source | Product Type | Typical Conditions |

|---|---|---|---|---|

| 2-(Benzimidazolylaminomethyl)thiazolidin-4-one | Piperidine | 37% Formaldehyde | 5-(Piperidin-1-ylmethyl)-2-(benzimidazolylaminomethyl)thiazolidin-4-one | Ethanol, room temperature |

| 2-(Benzimidazolylaminomethyl)thiazolidin-4-one | Morpholine | 37% Formaldehyde | 5-(Morpholin-4-ylmethyl)-2-(benzimidazolylaminomethyl)thiazolidin-4-one | Ethanol, room temperature |

| 5-(Furan-2-ylmethylene)thiazolidine-2,4-dione | Piperidine | 40% Formaldehyde | 3-(Piperidin-1-ylmethyl)-5-(furan-2-ylmethylene)thiazolidine-2,4-dione | DMF, room temperature |

Annulation Reactions

Annulation reactions involving this compound derivatives provide access to a variety of fused and spirocyclic heterocyclic systems. These reactions often utilize 5-alkenyl or 5-alkylidene thiazolones, which can act as dienes or dienophiles in cycloaddition reactions.

For example, 5-alkenyl thiazolones can undergo formal [4+2] annulation (Diels-Alder type) reactions with various dienophiles to construct six-membered rings fused to the thiazolone core. chim.it Similarly, they can participate in [3+2] cycloadditions to form five-membered rings. researchgate.net These reactions can often be catalyzed by metal complexes or organocatalysts to achieve high levels of stereocontrol. researchgate.net

The products of these annulation reactions, such as spiro[cyclohexenamine-thiazolones] and spiro-chroman-thiazolones, are of interest due to their structural complexity and potential biological activities. chim.itresearchgate.net

| Thiazolone Derivative | Reactant | Annulation Type | Product Type | Catalyst/Conditions |

|---|---|---|---|---|

| 5-Alkenyl thiazolone | α,α-Dicyanoalkylidene | [2+4] Annulation | Spiro[cyclohexenamine-thiazolone] | Chiral Ag-(R)-DTBM-SEGPHOS catalyst |

| 5-Alkenyl thiazolone | ortho-Hydroxyphenyl-substituted para-quinone methide | Formal [2+4] Annulation | Spiro-chroman-thiazolone | Dipeptide-based phosphonium (B103445) salt |

| 5-Arylideneisorhodanine | trans-Aconitic acid | [4+2] Cycloaddition | Spiro[pyrrolidin-3,6'-thiopyrano[2,3-d]thiazole] derivative | One-pot, three-component with anilines |

Computational Chemistry and Molecular Modeling Studies of 2 5h Thiazolone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and geometry of thiazolone derivatives. researchgate.netmjcce.org.mk These calculations provide optimized molecular geometries, including bond lengths and angles, which often show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netmjcce.org.mk DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to compute various molecular parameters. researchgate.netnih.gov Such studies can determine the most stable conformation of a molecule by analyzing the potential energy surface (PES), which is crucial for understanding its biological activity. nih.gov The theoretical vibrational spectra (FT-IR) calculated via DFT also tend to align well with experimental findings, helping to confirm the molecular structure. mdpi.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These orbitals are critical in determining the chemical reactivity of a molecule. mdpi.com The HOMO acts as an electron donor, influencing nucleophilicity, while the LUMO acts as an electron acceptor, determining electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to be excited, facilitating charge transfer within the molecule. nih.govdntb.gov.ua For instance, in one study on a hexahydropyrimidine (B1621009) derivative containing a thioxo group similar to the thiazolone core, the calculated minimal HOMO-LUMO energy gap of 4.6255 eV was interpreted as an indication of high reactivity towards biological receptors. nih.gov The distribution of these orbitals across the molecule helps identify the likely sites for nucleophilic and electrophilic attacks. mdpi.com

| Compound/Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|

| Hexahydropyrimidine Derivative | -6.4321 | -1.8066 | 4.6255 | A minimal energy gap suggests high reactivity. nih.gov |

| 2-(2-Hydrazineyl)thiazole Derivative | -5.96 | -1.71 | 4.25 | Indicates significant charge transfer phenomenon within the molecule. dntb.gov.ua |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For thiazole and thiazolone derivatives, SAR studies have identified key substituents and structural motifs that enhance their therapeutic potential.

For example, in a series of anticancer thiazole derivatives, the presence of a hydroxyl group on an associated benzene (B151609) ring was found to enhance activity, whereas a fluorine group decreased it. ijper.org Another study confirmed that a methoxy (B1213986) group led to higher antitumor activity compared to a halogen group. ijper.org In the context of antimicrobial agents, SAR studies on 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives showed that various compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, substitutions at the 5-position of the thiazole ring with acyl groups were found to be critical for antibacterial activity. mdpi.com These investigations systematically alter different parts of the thiazolone scaffold and correlate the changes with biological outcomes, providing a roadmap for designing more effective drugs. nih.gov

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govamazonaws.com This method is crucial for understanding the mechanism of action of 2(5H)-thiazolone derivatives at a molecular level.

Docking studies have been performed on various thiazolone-based compounds against a range of biological targets, including enzymes and receptors implicated in cancer and diabetes. nih.govplos.org For instance, in a study targeting the Rho6 protein for anti-hepatic cancer activity, derivatives of 2-ethylidenehydrazono-5-arylazothiazolone showed good docking scores and binding interactions. nih.gov The analysis revealed specific interactions, such as hydrogen bonds with residues like Ser95 and Asp132, and arene-cation interactions with Lys15 and Arg96, which stabilize the ligand-protein complex. nih.gov The binding energy, calculated in kcal/mol, provides a quantitative measure of the binding affinity; lower values indicate stronger binding. nih.govnih.gov Visualization tools are then used to analyze these non-covalent interactions in both 2D and 3D, providing critical insights for optimizing ligand design. nih.gov

| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Types |

|---|---|---|---|---|

| Compound 15 (thiazole derivative) | Rho6 | -9.2 | Lys15 | Arene-cation |

| Compound 13a (thiazole derivative) | Rho6 | -8.8 | Ser95, Glu138, Arg96 | Hydrogen bond, Arene-cation |

| Compound 5e (thiazoloquinolinone) | VEGFR-2 | -6.635 | Asp1046 | Hydrogen bond |

| Compound 4e (thiazolo[3,2-a]pyridine) | α-amylase | -7.43 | Trp59, Tyr62, Asp197, His299, etc. | Not specified |

In Silico Prediction of Drug-like Properties and Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to assess the potential of a compound to be developed into a viable drug. In silico tools are used to predict drug-like properties and pharmacokinetic parameters, often guided by frameworks like Lipinski's Rule of Five. nih.govplos.org This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria: a molecular weight under 500, a logP value below 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. plos.org

Studies on various thiazolone derivatives have utilized online web servers and specialized software to calculate these physicochemical properties. nih.govplos.org For example, an analysis of new thiazole conjugates as potential anti-hepatic cancer agents showed that most of the synthesized compounds adhered to Lipinski's rule, indicating their potential as orally active drug candidates. nih.gov Similarly, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) reports for thiazolidine-2,4-dione derivatives have been generated to assess properties like metabolic stability and potential cardiac toxicity (hERG inhibition), helping to identify candidates with favorable pharmacokinetic profiles early in the design process. vensel.org

Biological Activities and Mechanistic Investigations of 2 5h Thiazolone Derivatives Excluding Clinical Human Trials and Safety/adverse Effect Profiles

Antidiabetic and Anti-glycation Activity

Derivatives of 2(5H)-thiazolone have demonstrated promising antidiabetic potential, primarily through their anti-glycation properties. Research indicates that many synthesized 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones exhibit excellent anti-glycating effects, often surpassing the standard aminoguanidine (B1677879). figshare.comnih.govnih.gov For instance, one study identified compound 4m as a highly efficient glycation inhibitor with an IC50 value of 1.095 ± 0.002 µM, significantly better than aminoguanidine (IC50 = 3.582 ± 0.002 µM). figshare.comnih.govnih.gov Other compounds like 1j and 1k also showed potent anti-glycating activity, with IC50 values of 1.848 ± 0.646 µM/mL and 0.0004 ± 1.097 µM/mL, respectively, compared to aminoguanidine (IC50 = 25.50 ± 0.337 µM/mL). researchgate.net The presence of various electron-withdrawing groups on the aryl ring and different functionalities around the thiazolone nucleus can lead to more potent antidiabetic agents. figshare.comnih.govnih.gov

Table 1: Select this compound Derivatives and their Anti-glycation Activity

| Compound | IC50 (µM/mL) / (µM) | Standard (Aminoguanidine) IC50 (µM/mL) / (µM) | Reference |

| 4m | 1.095 ± 0.002 µM | 3.582 ± 0.002 µM | figshare.comnih.govnih.gov |

| 1j | 1.848 ± 0.646 µM/mL | 25.50 ± 0.337 µM/mL | researchgate.net |

| 1k | 0.0004 ± 1.097 µM/mL | 25.50 ± 0.337 µM/mL | researchgate.net |

Alpha-Amylase Inhibition Studies

While many this compound derivatives demonstrate strong anti-glycation activity, their efficacy as alpha-amylase inhibitors can vary. Some studies indicate that while compounds are excellent anti-glycating agents, they may be less active against alpha-amylase. figshare.comnih.govnih.gov However, other research highlights promising alpha-amylase inhibition. For example, 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole was identified as a lead molecule against α-amylase, showing an IC50 of 5.75 ± 0.02 µM. researchgate.net Novel 2-substituted-1,3-thiazolone derivatives have also been evaluated as dual α-glucosidase/α-amylase inhibitors. Compounds 4 and 7 showed excellent inhibition against α-amylase, with IC50 values of 1.788 ± 0.08 µM and 1.315 ± 0.05 µM, respectively, which were comparable to the standard acarbose (B1664774) (IC50 = 9.10 ± 0.10 µM for α-amylase). tandfonline.comfigshare.comresearchgate.net Molecular docking studies have supported the binding affinity of these compounds to the α-amylase binding pockets. tandfonline.comfigshare.com

Table 2: Select this compound Derivatives and their Alpha-Amylase Inhibition Activity

| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

| 4 | 1.788 ± 0.08 | 9.10 ± 0.10 | tandfonline.comfigshare.com |

| 7 | 1.315 ± 0.05 | 9.10 ± 0.10 | tandfonline.comfigshare.com |

| Lead molecule (2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole) | 5.75 ± 0.02 | Not specified | researchgate.net |

Antiviral Activity

Thiazolone derivatives have been explored for their antiviral properties against various pathogens. Pseudothiohydantoin (2-aminoiazol-4(5H)-one) derivatives, for instance, exhibit antiviral activities. researchgate.netnih.gov A series of thiazolone derivatives were designed as potential Hepatitis C Virus (HCV) NS5B allosteric polymerase inhibitors. Among the tested molecules, compound 9b demonstrated sub-micromolar inhibitory activity against HCV RNA replication with an EC50 of 0.79 µM. researchgate.net Additionally, certain thiopyrano[2,3-d] nih.govresearchgate.netthiazole (B1198619) derivatives, specifically alkyl rel-(5R,5aR,11bS)-2,6-dioxo-3,5a,6,11b-tetrahydro-2Н,5H-chromeno[4',3':4,5]thiopyrano[2,3-d] nih.govresearchgate.netthiazole-5-carboxylates 8 and 11 , have shown significant antiviral activity against Influenza Virus Types A H3N2 and H5N1. ukrbiochemjournal.org Some 2-thiopyrimidine-5-carbonitrile derivatives, which are related to the thiazolone scaffold, have also shown promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), with compounds 2 , 7a , and 7c being highlighted. ekb.eg

Specific Enzyme Inhibitory Activities (not covered in above sections)

Beyond α-amylase, this compound derivatives have shown inhibitory effects on several other crucial enzymes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: A series of 2-amino-1,3-thiazol-4(5H)-ones have been identified as potent and selective 11β-HSD1 inhibitors. nih.govacs.org By modifying the 2-position with various cycloalkylamines and the 5-position with alkyl or spirocycloalkyl groups, potent inhibitors were developed. acs.org For example, compound 6d showed a K_i of 28 nM against human 11β-HSD1. acs.org The 3-noradamantyl species 5h and 6h were among the most potent, with 11β-HSD1 K_i values of 13 nM and 12 nM, respectively. acs.org Another compound, 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), exhibited a strong 11β-HSD1 inhibitory effect with an IC50 of 0.07 µM. nih.gov

Carbonic Anhydrase (CA) Inhibition: A library of C5-functionalized thiazol-2(5H)-one-containing sulphonamide derivatives (4a–4j) demonstrated potent inhibition against various human cytosolic carbonic anhydrase isoforms (hCA I, hCA II, and hCA VII) and bacterial carbonic anhydrases (MscCAβ, StCA1, and StCA2). nih.gov These compounds inhibited hCAs in the low nanomolar range, with K_I values of 31.5–637.3 nM for hCA I, 1.3–13.7 nM for hCA II, and 0.9–14.6 nM for hCA VII. nih.gov Compound 4d (4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide) significantly inhibited bacterial MscCAβ with a K_I of 73.6 nM, outperforming the standard AAZ (K_I of 625 nM). nih.gov

Human Mitotic Kinesin Eg5 ATPase Inhibition: Novel thiadiazole-thiazolone hybrids have been designed as potential inhibitors of the human mitotic kinesin Eg5. Compound 5h showed the highest inhibition with an IC50 value of 13.2 µM against the microtubule (MT)-stimulated Eg5 ATPase activity. ucl.ac.uknih.gov Compounds 5f and 5i also showed encouraging inhibition with IC50 values of 17.2 µM and 20.2 µM, respectively. ucl.ac.uknih.gov

Tyrosinase Inhibition: Hybrid compounds combining a β-phenyl-α,β-unsaturated carbonyl template and a 2-aminothiazol-4(5H)-one scaffold have been investigated for their anti-tyrosinase activity. Compounds 10 and 15 demonstrated more potent inhibition against mushroom tyrosinase than kojic acid. mdpi.com Specifically, compound 10 exhibited an IC50 value of 1.60 µM, which was 11 times stronger than kojic acid. mdpi.com

Other Pharmacological Activities

Thiazolone derivatives exhibit a broad spectrum of other pharmacological activities:

Anticonvulsant Activity: Thiazolidinone and its derivatives, including this compound structures, have been reported to possess anticonvulsant properties. researchgate.netresearchgate.net

Anthelmintic Activity: Thiazolidinone derivatives have shown anthelmintic potential. researchgate.net

Antitubercular Activity: Thiazolone and thiazole compounds have been reported to exhibit antitubercular properties. researchgate.netuobaghdad.edu.iq

Analgesic Activity: Certain 2,5-disubstituted thiazolidinones, which are structurally related to 2(5H)-thiazolones, have demonstrated analgesic effects. Compound 6f showed potent analgesic activity with 69.82% inhibition of writhing, outperforming the standard nimesulide (B1678887) (54.03% inhibition). tandfonline.comnih.gov Compounds 6e and 6g also showed significant inhibition at 59.65%. tandfonline.com

Antiparasitic Activity: Thiosemicarbazones and thiazoles, including thiazolone derivatives, have shown cytotoxic potential against parasites such as Leishmania amazonensis and Trypanosoma cruzi. unl.pt Compounds 1b , 1j , and 2l were noted for their inhibition potential against the amastigote forms of these parasites. unl.pt

Anti-HIV Activity: Thiazolidinone derivatives have been reported as nonnucleoside inhibitors of HIV Type 1 reverse transcriptase. researchgate.net Furthermore, the thiazolone scaffold has been utilized in the design of RNase H inhibitors for HIV therapy. nih.gov

Antioxidant Activity: Many this compound derivatives exhibit significant antioxidant capacities. Compounds from studies on antidiabetic activity showed good antioxidant potential. figshare.comnih.govnih.govresearchgate.net For instance, compound 4h was identified as an excellent antioxidant agent. figshare.com In other studies, 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazolone derivatives effectively inhibited DPPH radicals, with inhibition rates ranging from 42.3% to 94.4%. uran.ua Compound 5k exhibited excellent radical inhibition activity (16.57 IC50), even greater than standard ascorbic acid (18.21 IC50). jmchemsci.com Compound 8 , a (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog, showed strong DPPH radical-scavenging efficacy (77%). mdpi.com

COX Inhibitory Activity: Thiazolidin-4-one derivatives, which include the thiazolone core, have shown promising cyclooxygenase (COX) inhibitory properties. nih.govnih.gov Specific compounds have demonstrated maximum inhibition of COX-2 activity without inhibiting COX-1. nih.gov Novel 2-substituted-1,3-thiazolone derivatives have also been tested for their COX-inhibitory activities. tandfonline.comfigshare.com

Antihypertensive Activity: The 2-(phenylamino)-4(5H)-thiazolone scaffold has been associated with antihypertensive activity. molaid.com

Elucidation of Mechanistic Pathways in Biological Interactions

Mechanistic investigations, particularly through molecular docking studies, have provided insights into how this compound derivatives interact with their biological targets.

Antidiabetic Activity: Molecular docking studies have supported the α-amylase inhibition by 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones, showing good binding affinity with human pancreatic alpha-amylase (HPA) for certain compounds like 4h and 4k . figshare.comnih.govresearchgate.net For α-glucosidase and α-amylase inhibitors, molecular docking confirmed the binding affinity and mode of binding of compounds like 4 and 5 to the enzyme active pockets. tandfonline.comfigshare.com

11β-HSD1 Inhibition: An X-ray co-crystal structure of human 11β-HSD1 with compound 6d (a 2-amino-1,3-thiazol-4(5H)-one derivative) revealed that the inhibitor occupies the substrate binding site, competing with the steroid substrate. acs.org The structure showed a large lipophilic pocket accessible by substitution at the 2-position of the thiazolone, indicating that the size and shape of the cycloalkyl moiety at this position are crucial for optimizing interactions within the hydrophobic region of the enzyme. acs.org

Eg5 ATPase Inhibition: An in silico molecular docking study for thiadiazole-thiazolone hybrids inhibiting Eg5 ATPase activity further supported the structure-activity relationship (SAR). ucl.ac.uknih.gov This study highlighted the importance of crucial molecular protein-ligand interactions and the influence of electron-withdrawing functionalities on the hybrids for higher in vitro potency. ucl.ac.uk

Tyrosinase Inhibition: Lineweaver–Burk plots indicated that compounds 10 and 15 , which are 2-aminothiazol-4(5H)-one analogs, act as competitive inhibitors by binding to the mushroom tyrosinase active site. mdpi.com This was further supported by in silico experiments. mdpi.com

Antioxidant Activity: For some imidazo[2,1-b]thiazole (B1210989) derivatives (related to thiazolone), a probable mechanism of antioxidant action was proposed involving the formation of a radical cation by the Single Electron Transfer (SET) process. researchgate.net Molecular docking studies on the human peroxiredoxin 5 protein model were also conducted for the most active antioxidants. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

Formation of Supramolecular Assemblies and Architectures

Supramolecular chemistry focuses on the construction of molecular assemblies and materials of higher hierarchical order through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic forces. While 2(5H)-Thiazolone itself is not directly cited as a primary building block for supramolecular assemblies in the provided information, related thiazole (B1198619) derivatives play a significant role in this area. For instance, novel supramolecular assemblies have been constructed utilizing the extended viologen moiety of 2,5-bis(4-pyridine)-thiazolo[5,4-d]thiazole (TTVP) in conjunction with various benzenecarboxylic acids rsc.org. These assemblies demonstrate the potential for thiazole-containing units to form complex architectures with specific functionalities, including reversible photochromic behavior, photo-controlled fluorescence, and capabilities for inkless and erasable printing rsc.org. The broader field of supramolecular chemistry also explores the self-assembly of amphiphilic peptides into two-dimensional arrays for targeted delivery, highlighting the diverse applications of self-assembling systems in materials science chemistryviews.org.

Photochromic Behavior and Applications

Photochromism, defined as a reversible light-induced change in color, is a key property for various advanced material applications, including light-modulating materials, optical recording media, optical switches, and functional inks rsc.orgtcichemicals.com. Although direct photochromic behavior of this compound is not detailed in the provided information, its derivatives and related thiazole-containing compounds exhibit this characteristic. For example, a diarylbenzene (DAB) derivative, 1,2-bis(5-methyl-2-phenyl-4-thiazolyl)-4,5-difluorobenzene, has been shown to be photochromic nii.ac.jp. Upon irradiation with 313 nm UV light, a colorless solution of this compound turns blue, exhibiting a visible absorption maximum at 699 nm nii.ac.jp. This photochromic effect is attributed to an electrocyclic ring opening that results in extended π-electron delocalization rsc.org. Research findings indicate that such DAB derivatives can achieve a high photoreactivity, with a quantum yield (Φo→c) of up to 0.91 in n-hexane, and a fast thermal back reaction with a half-life (t1/2) of 280 seconds at room temperature nii.ac.jp. Desirable attributes for photochromic dyes in applications like ophthalmic lenses include rapid coloration upon UV exposure and an acceptable fade rate, with minimal temperature dependence rsc.org.

Photo-controlled Fluorescence and Luminescent Properties

Thiazole, as a five-membered heterocycle containing sulfur and nitrogen, is inherently fluorescent scientificarchives.com. This intrinsic property extends to various thiazole derivatives, which are utilized in the development of luminescent materials. Luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs) have been prepared using thiazole derivatives, leveraging their fluorescent characteristics scientificarchives.com. Specifically, MOFs incorporating the thiazolo[5,4-d]thiazole (B1587360) (TTZs) unit are investigated for their luminescent sensing capabilities, particularly for detecting environmental contaminants scientificarchives.com. The photoluminescence in these LMOFs can arise from the organic ligands themselves or from the central metal ions scientificarchives.com. Strong linker-based luminescence is observed in MOFs containing transition metals with a d10 electronic configuration, such as Zn2+ and Cd2+, when combined with highly conjugated organic linkers scientificarchives.com. The luminescence emission in ligands like DPTTZ (a derivative of thiazolo[5,4-d]thiazole) originates from π → π* transitions scientificarchives.com. Notably, the luminescent characteristics of these LMOFs often differ from those of their constituent ligands, frequently exhibiting a redshift in their emission spectra scientificarchives.com. Furthermore, photo-controlled fluorescence has been observed in supramolecular assemblies based on the thiazolothiazole extended viologen moiety rsc.org.

Explorations in Inkless and Erasable Printing Technologies

The development of inkless and erasable printing technologies represents a significant step towards a more sustainable paper industry by reducing paper waste nih.govrsc.org. Photochromic materials are particularly promising for this application, although conventional photochromic dyes often suffer from short lifetimes nih.gov. Recent advancements have focused on utilizing photochromic metal-organic frameworks (MOFs) as media for inkless and erasable printing nih.govrsc.org. These MOFs, which can be constructed from the coordination of alkaline earth metal ions with ligands containing a 1,4,5,8-naphthalenediimide (NDI) core, enable printing using sunlight nih.gov. The printed content can self-erase over time, typically within 24 hours without external stimuli like heat or UV light, allowing for the reuse of the paper for multiple cycles without significant loss in intensity nih.gov. The ability to achieve different colored printing by modifying the MOF structure further expands their utility nih.gov. While this compound itself is not directly cited in this context, the related thiazolothiazole extended viologen moiety in supramolecular assemblies has been explored for its potential in inkless and erasable printing applications rsc.org.

Role in Catalysis (beyond synthetic methodologies)

The role of this compound in catalysis, specifically beyond its involvement in synthetic methodologies, is an area of ongoing investigation within materials science. While thiazolone derivatives are widely studied as substrates in catalytic asymmetric reactions for the synthesis of complex molecules, such as in Michael additions, Mannich reactions, and cascade reactions researchgate.net, and in metal-catalyzed annulation reactions researchgate.net, direct applications of this compound itself as a catalyst in materials science for purposes other than synthesis are not explicitly detailed in the provided search results. The broader field of materials science research does encompass the development and high-throughput screening of catalytic materials for various industrial applications, including oxidative dehydrogenation umd.edunovapublishers.com. However, the information available primarily pertains to the use of thiazolone derivatives as components in catalytic synthetic routes or the synthesis of catalysts, rather than this compound acting as a catalyst in a broader materials science context beyond chemical synthesis.

Future Directions and Emerging Research Perspectives

Design and Development of Novel 2(5H)-Thiazolone Scaffolds

The development of novel this compound scaffolds is a dynamic area of research, driven by the need for new therapeutic agents and functional materials. Synthetic chemists are employing various strategies to create libraries of diverse thiazolone derivatives. A common approach involves the condensation of substituted thiourea (B124793) compounds, which allows for the introduction of a wide range of functional groups onto the thiazolone core, leading to compounds with potentially enhanced biological activities. nanobioletters.com

One strategy involves the synthesis of (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, which have been explored for their anticancer and antimicrobial properties. researchgate.net Another approach focuses on the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones to create molecules containing multiple thiazole (B1198619) rings. nih.gov Furthermore, structure-based design has been successfully used to develop novel thiazolone scaffolds as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov Researchers have also focused on creating fused thiazolthione and thiazolone derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy. jst.go.jp The synthesis of (Z)-4-aryliden-5(4H)-thiazolones from oxazolones and thioacetic acid has also been shown to be a versatile method for producing precursors for a variety of carbo- and heterocyclic structures. acs.org

These synthetic endeavors are often guided by the goal of improving potency and drug-like properties. For instance, expanding on a ring-fused thiazolo-2-pyridone scaffold, researchers have identified analogues with improved potency against Mycobacterium tuberculosis by exploring different heterocycle spacers like oxadiazole, 1,2,3-triazole, and isoxazole (B147169). diva-portal.org

| Scaffold Type | Synthetic Precursors | Potential Application |

| Substituted Thiazol-2-amine derivatives | Substituted thiourea compounds | Antimicrobial agents nanobioletters.com |

| (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives | Rhodanine and 3-fluorobenzaldehyde | Anticancer and antimicrobial agents researchgate.net |

| Fused thiazolthione and thiazolone derivatives | Chalcones and thiosemicarbazide | CDK2 inhibitors for cancer therapy jst.go.jp |

| (Z)-4-Aryliden-5(4H)-thiazolones | Oxazolones and thioacetic acid | Precursors for carbo- and heterocycles acs.org |

| Ring-fused thiazolo-2-pyridone analogues | C7 chloromethyl-ring-fused thiazolo-2-pyridone and various heterocycles | Anti-tuberculosis agents diva-portal.org |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While 2(5H)-thiazolones are known for a range of biological activities, ongoing research seeks to identify novel molecular targets and elucidate their mechanisms of action. This exploration is critical for developing new therapies for various diseases.

The 2-aminothiazole (B372263) moiety is recognized as a key pharmacophore for developing antibacterial agents. acs.org Derivatives have shown significant activity against bacterial strains, and research is aimed at understanding their interaction with targets like DNA gyrase. acs.org For example, certain thiazole derivatives are believed to inhibit DNA gyrase through a specific acceptor-donor interaction pattern facilitated by the 2-aminothiazole group. acs.org

In the realm of oncology, new thiazolone derivatives have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines, such as MCF-7 and BT-474. researchgate.net Some of these compounds have been found to induce apoptosis and cause cell cycle arrest, pointing to their interaction with key regulators of cell proliferation like CDK2. jst.go.jp

Furthermore, the thiazolone scaffold has been successfully exploited to design inhibitors for specific enzymes. A structure-based approach led to the discovery of thiazolones as allosteric inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov Similarly, novel 2-(indol-5-yl)thiazole derivatives have been designed as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov The structure-activity relationship studies in these cases provide valuable insights into the binding modes and mechanistic pathways of these inhibitors.

| Biological Target | Compound Class | Therapeutic Area |

| DNA Gyrase | 2-Aminothiazole derivatives | Antibacterial acs.org |

| Cyclin-Dependent Kinase 2 (CDK2) | Thiazolone and fused thiazolthione derivatives | Anticancer jst.go.jp |

| HCV NS5B Polymerase | Thiazolone scaffold | Antiviral (Hepatitis C) nih.gov |

| Xanthine Oxidase | 2-(Indol-5-yl)thiazole derivatives | Gout nih.gov |

Advances in Asymmetric Synthesis for Optically Active this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. Consequently, significant effort is being directed towards the development of asymmetric methods for synthesizing optically active this compound derivatives.

Asymmetric organocatalysis has emerged as a powerful tool in this field. nih.gov This approach utilizes small chiral organic molecules to catalyze enantioselective reactions, such as Michael additions, Mannich reactions, and various cascade reactions involving thiazolone substrates. nih.gov For instance, Takemoto's bifunctional aminothiourea catalyst has been used for the organocatalytic asymmetric Michael/Alkylation cascade reaction of 5-alkenyl thiazolones with 3-chloroxindoles, yielding highly functionalized spiro-thiazolone-cyclopropane-oxindoles with excellent enantioselectivities. researchgate.net

Cooperative catalysis, combining metal complexes and chiral secondary amines, is another promising strategy. An enantioselective cyclization of enals with thiazole derivatives has been developed using a combination of achiral Pd(0) complexes and chiral secondary amines to produce chiral spirocyclic thiazolones in high yields and stereoselectivities. researchgate.net Dual metal catalytic systems, such as Cu/Zn, have also been employed for the asymmetric propargylic substitution reaction with 5H-thiazol-4-ones. researchgate.net These advanced synthetic methodologies provide efficient access to complex, chiral molecules that can serve as valuable probes for biological systems and as potential therapeutic agents. purdue.edunih.gov

| Asymmetric Method | Catalyst Type | Reaction Type | Product |

| Organocatalysis | Chiral squaramides | [3 + 3] annulation | Chiral 2'-thioxo-5,6-dihydrospiro[pyrano[2,3-c]pyrazole-4,5'-thiazolidin]-4'-ones researchgate.net |

| Organocatalysis | Takemoto's bifunctional aminothiourea | Michael/Alkylation cascade | Spiro-thiazolone-cyclopropane-oxindoles researchgate.net |

| Cooperative Catalysis | Achiral Pd(0) complex and chiral secondary amine | Enantioselective cyclization | Chiral spirocyclic thiazolones researchgate.net |

| Dual Metal Catalysis | Cu/Zn system | Asymmetric propargylic substitution | Chiral 5H-thiazol-4-ones researchgate.net |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of novel this compound-based compounds. mdpi.com Rational drug design, which relies on understanding the three-dimensional structure of the biological target, is greatly enhanced by these integrated approaches. nih.gov

Computational techniques such as molecular docking are used to predict the binding modes and affinities of designed molecules within the active site of a target protein. For example, in the design of HCV NS5B inhibitors, a focused library of thiazolone scaffolds was designed and docked using the GOLD program, leading to the synthesis of a potent inhibitor whose X-ray crystal structure validated the computational design. nih.gov Similarly, molecular modeling has been instrumental in designing new CDK2 inhibitors, helping to identify key interactions, such as hydrogen bonds with specific amino acid residues like Leu83, that are essential for activity. jst.go.jpresearchgate.net

Beyond docking, three-dimensional quantitative structure-activity relationship (3D QSAR) pharmacophore models and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are carried out to predict the pharmacokinetic and drug-likeness properties of new compounds. jst.go.jp This iterative cycle of computational prediction followed by experimental validation allows for a more efficient exploration of chemical space and speeds up the development of new therapeutic agents. mdpi.com

Emerging Applications in Diverse Scientific Fields

The unique chemical properties of the this compound ring system are paving the way for its application in fields beyond traditional medicinal chemistry. The versatility of this scaffold makes it an attractive building block for creating structurally diverse molecules with novel functions. researchgate.net

One significant emerging application is in combating antibiotic resistance. Thiazole-containing compounds are being investigated as agents that can overcome resistance mechanisms in bacteria. acs.org For example, certain thiazolo-2-pyridone derivatives have been shown to restore the activity of the antibiotic isoniazid (B1672263) against resistant strains of Mycobacterium tuberculosis. diva-portal.org

The reactivity of the thiazolone ring also allows for its use in diversity-oriented synthesis (DOS), a strategy aimed at creating collections of structurally complex and diverse small molecules. researchgate.net These libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new probes for chemical biology or hits for drug discovery programs. The ability of thiazolones to undergo various chemical transformations, including photocycloaddition and ring-opening reactions, further expands their utility as versatile precursors for a wide variety of carbo- and heterocyclic compounds. acs.org The broad applications of related thiazolidine (B150603) motifs in medicinal and pharmaceutical chemistry suggest a promising future for 2(5H)-thiazolones in the design of next-generation drug candidates and functional molecules. nih.gov

Q & A

Q. Optimization Strategies :

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions.

- Catalysts : BF3·OEt2 improves regioselectivity in cycloadditions .

- Reaction time : Extended durations (18–24 hours) improve yields for sterically hindered substrates .

(Basic) How can spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer :

Key spectroscopic fingerprints include:

| Technique | Diagnostic Signals | Example (Compound) | Reference |

|---|---|---|---|

| 1H-NMR | - δ 4.27 ppm (CH2 in thiazolone ring) - δ 2.27–2.42 ppm (CH3 groups) - δ 7.07–8.41 ppm (aromatic protons) | 11a, 13 | |

| IR | - 3394–3238 cm⁻¹ (NH stretching) - 1697 cm⁻¹ (ester carbonyl) | 11a, 15 | |

| MS | Molecular ion peaks matching calculated m/z (e.g., m/z 392 for 13) | 13 |

Q. Data Contradiction Analysis :

- Overlapping signals in crowded aromatic regions (e.g., δ 7.07–8.15 ppm for 11a) may require DEPT or 2D NMR (HSQC) for resolution .

(Advanced) How can researchers design this compound derivatives with enhanced biological activity?

Q. Methodological Answer :

- Hydrophobic substituents : Cyclopentylamino groups improve 11β-HSD1 inhibition (IC50 < 200 nM) by enhancing target binding .

- Electron-withdrawing groups : 2-Chloro or 4-nitro phenyl substituents increase Eg5 ATPase inhibition (e.g., compound 5h, IC50 = 13.2 µM) .

- Hybrid scaffolds : Thiazolone–sulfonamide conjugates exhibit selective hCA IX inhibition via hydrogen bonding with Zn²+ in active sites .

Q. Structure-Activity Relationship (SAR) Workflow :

Docking studies : Identify key interactions (e.g., π-π stacking with Phe82 in CDK2) .

ADMET prediction : Prioritize derivatives with LogP < 5 and TPSA < 140 Ų .

(Advanced) What mechanistic differences exist between photocycloaddition and nucleophilic substitution in thiazolone synthesis?

Q. Methodological Answer :

- [2+2] Photocycloaddition :

- Mechanism : UV light promotes diradical formation, followed by stereoselective ring closure (cis/trans isomer ratios depend on catalyst) .

- Key Data : Compound 5h exhibits a 2.1:1 trans/cis ratio via 1H-NMR coupling constants (δ 5.60 ppm for cis-CH) .

- Nucleophilic Substitution :

- Mechanism : SN2 attack of thiolate on α-halo ketones, with rate dependent on leaving group (Br > Cl) .

- Kinetic Analysis : Pseudo-first-order kinetics (kobs = 0.15 min⁻¹ for ethyl 2-chloroacetate reactions) .

(Advanced) How does asymmetric organocatalysis achieve enantioselective synthesis of thiazolone derivatives?

Q. Methodological Answer :

Q. Experimental Workflow :

Catalyst Screening : Test Binol-derived phosphines for steric and electronic effects.

Chiral HPLC : Validate enantiomeric excess (e.g., 89% ee for compound 7a) .

(Basic) What are the best practices for resolving contradictions in biological activity data for thiazolone derivatives?

Q. Methodological Answer :

- Control Experiments :

- Data Triangulation : Cross-validate SAR trends with molecular docking (e.g., GLIDE scores < −8 kcal/mol correlate with Eg5 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.